molecular formula C14H17N3O5S B1615317 Sulfacecole CAS No. 21662-79-3

Sulfacecole

Cat. No.: B1615317
CAS No.: 21662-79-3
M. Wt: 339.37 g/mol
InChI Key: HZSKRKPZUQECIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Sulfacecole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Scientific Research Applications

Sulfacecole has several scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various reactions. In biology, it has potential applications in studying cellular processes. In medicine, it may be explored for its therapeutic properties. In industry, it can be used in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism of action of sulfacecole is not fully understood . it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Sulfacecole can be compared with other similar compounds based on its structure and properties Some similar compounds include sulfasalazine and other sulfonamide derivatives

Conclusion

This compound is a compound with promising potential in various scientific fields. While detailed information on its synthesis, reactions, and mechanism of action is limited, ongoing research may uncover new insights and applications for this intriguing compound.

Properties

IUPAC Name

2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKRKPZUQECIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176046
Record name Sulfacecole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21662-79-3
Record name 2-Ethoxy-N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfacecole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacecole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACECOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP3C1V2UPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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